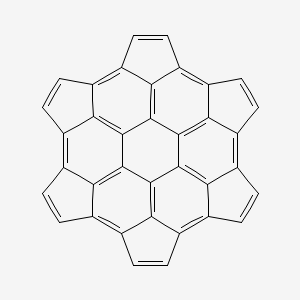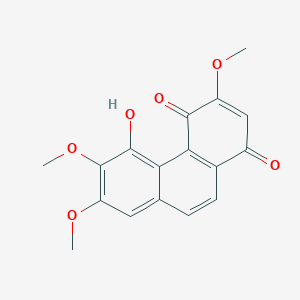
Calanquinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calanquinone A is a natural product found in Calanthe arisanensis with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Calanquinone A, isolated from Calanthe arisanensis, has shown significant cytotoxicity against various cancer cell lines including lung, prostate, colon, breast, and nasopharyngeal cancers. It exhibits potent activity, with EC50 values less than 0.5 microg/mL, and demonstrates a better drug resistance profile compared to paclitaxel (Lee et al., 2008). Additionally, its synthesis has been achieved, allowing for further study and potential application in cancer therapy.
Anti-Glioblastoma Activity
Calanquinone A has shown anti-proliferative activity against glioblastoma cells, including A172, T98, and U87. It causes S phase arrest and subsequent apoptosis. The mechanism involves a decrease in cellular glutathione levels, leading to DNA damage stress and activation of AMP-activated protein kinase (AMPK), culminating in cell cycle arrest and apoptotic cell death (Liu et al., 2014).
Topoisomerase II Inhibition
Calanquinone A, along with related compounds, has been found to have promising cytotoxicity against various human cancer cell lines. A study established a pharmacophore model for cytotoxicity and suggested that calanquinone A and its analogs could act as topoisomerase II inhibitors, an important target in cancer therapy (Lee et al., 2012).
Antibacterial Activity
While not directly related to calanquinone A, research into anthraquinone-encapsulated nanoparticles has shown significant antibacterial activity against multi-drug resistance pathogens. This suggests potential applications for calanquinone A or its derivatives in developing antimicrobial agents (Br et al., 2014).
Phototoxicity and DNA Damage
Anthraquinone, a related compound, has been used as a photosensitizer in DNA studies. It induces interstrand cross-links in DNA duplexes upon near-UV photolysis. This provides insights into the phototoxic effects of quinones and could be relevant for the study of calanquinone A's interactions with DNA (Bergeron et al., 2006).
Agricultural Applications
Anthraquinones have been used in pest management and agricultural crop protection, suggesting potential for calanquinone A in these areas. Their roles include acting as chemical repellents, insecticides, and feeding deterrents in various animals, insects, and plants (DeLiberto & Werner, 2016).
Mitochondrial Interactions
Research on ubiquinones, which are structurally related to calanquinone A, has explored their interactions with the mitochondrial respiratory chain and reactive oxygen species. This research may provide insights into how calanquinone A could interact with mitochondria and its potential use in mitochondrial therapies (James et al., 2005).
Eigenschaften
Produktname |
Calanquinone A |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3 |
InChI-Schlüssel |
SSUYXMUVFIRPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O |
Synonyme |
calanquinone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
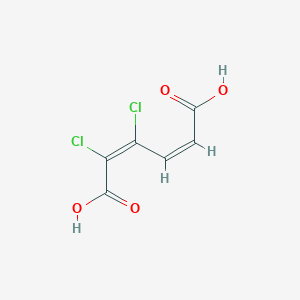
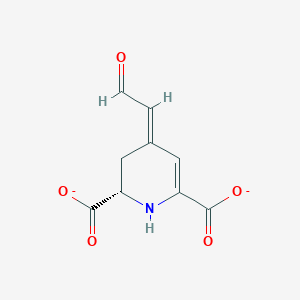
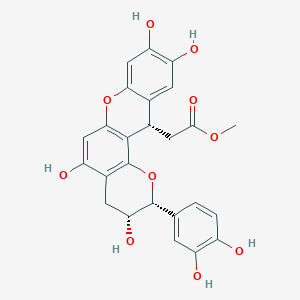
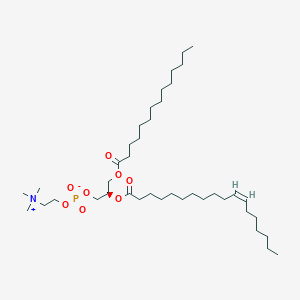
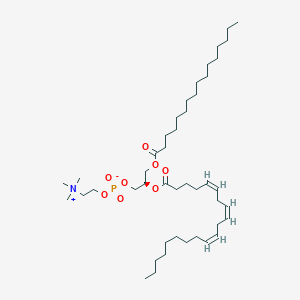
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
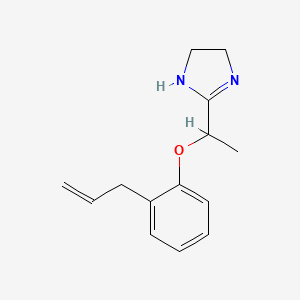
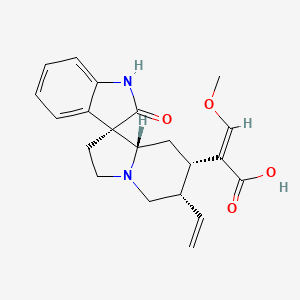
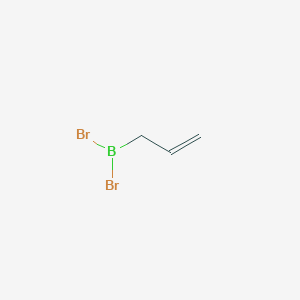
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
